molecular formula C40H32N2 B8204514 4,4'-bis(3-ethyl-N-carbazolyl)-1,1'-biphenyl

4,4'-bis(3-ethyl-N-carbazolyl)-1,1'-biphenyl

Cat. No. B8204514
M. Wt: 540.7 g/mol
InChI Key: QITOABKVTZWLGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4'-bis(3-ethyl-N-carbazolyl)-1,1'-biphenyl is a useful research compound. Its molecular formula is C40H32N2 and its molecular weight is 540.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,4'-bis(3-ethyl-N-carbazolyl)-1,1'-biphenyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4'-bis(3-ethyl-N-carbazolyl)-1,1'-biphenyl including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Molecular Electronics and OLED Devices : 4,4'-bis(3-ethyl-N-carbazolyl)-1,1'-biphenyl can be utilized as a component in molecular electronics and OLED devices (Kovalev et al., 2015).

  • Hole-Transporting Properties : Derivatives like 4,4′-bis(3,6-di-tert-butyl-9H-carbazol-9-yl)-1,1′-biphenyl are widely used in OLEDs due to their hole-transporting capabilities, which are crucial for the efficient functioning of these devices (Kaafarani et al., 2016).

  • Matrix Materials for Phosphorescent Emitters : 4,4'-bis(N-carbazolyl)-2,2'-biphenyl derivatives serve as matrix materials for phosphorescent emitters in OLEDs, indicating their role in light emission and device efficiency (Hoffmann et al., 2011).

  • Blue OLEDs : Specific derivatives with locked carbazole–biphenyl junctions are potential matrix materials for blue OLEDs, highlighting their application in color-specific light-emitting devices (Gantenbein et al., 2015).

  • Hole-Transporting Materials : 1,4-bis(carbazolyl)benzene-based compounds are notable for their thermal stability and reversibility, making them suitable as hole-transporting materials in organic electroluminescent devices (Zhang et al., 2004).

  • High Triplet Energy and Energy Transfer : Certain carbazole-based host materials demonstrate high triplet energy and efficient energy transfer, which is essential for OLED performance (Yang et al., 2013).

properties

IUPAC Name

3-ethyl-9-[4-[4-(3-ethylcarbazol-9-yl)phenyl]phenyl]carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H32N2/c1-3-27-13-23-39-35(25-27)33-9-5-7-11-37(33)41(39)31-19-15-29(16-20-31)30-17-21-32(22-18-30)42-38-12-8-6-10-34(38)36-26-28(4-2)14-24-40(36)42/h5-26H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QITOABKVTZWLGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N(C3=CC=CC=C32)C4=CC=C(C=C4)C5=CC=C(C=C5)N6C7=C(C=C(C=C7)CC)C8=CC=CC=C86
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H32N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-bis(3-ethyl-N-carbazolyl)-1,1'-biphenyl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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